molecular formula C18H13Cl2N5O B12367322 N-Desmethyl Rilmazolam

N-Desmethyl Rilmazolam

Cat. No.: B12367322
M. Wt: 386.2 g/mol
InChI Key: PVNXUCAAXXYFKB-UHFFFAOYSA-N
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Description

N-Desmethyl Rilmazolam is a metabolite of Rilmazafone, a pro-drug developed in Japan for the treatment of insomnia. Rilmazafone itself is not active but is converted in the body to active benzodiazepine metabolites, including this compound, which exert sedative and hypnotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Rilmazolam typically involves the metabolic conversion of Rilmazafone. Rilmazafone undergoes enzymatic hydrolysis in the body, leading to the formation of this compound. The exact synthetic route in an industrial setting may involve the use of specific enzymes or chemical catalysts to facilitate this conversion .

Industrial Production Methods

Industrial production of this compound is likely to involve the large-scale synthesis of Rilmazafone followed by controlled enzymatic or chemical conversion to this compound. This process ensures the efficient production of the active metabolite for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Rilmazolam can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

N-Desmethyl Rilmazolam has several scientific research applications:

Mechanism of Action

N-Desmethyl Rilmazolam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in the modulation of neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Rilmazolam is unique due to its specific metabolic origin from Rilmazafone and its distinct pharmacokinetic profile. Unlike other benzodiazepines, it is specifically designed to be a metabolite, which may influence its duration of action and side effect profile .

Properties

Molecular Formula

C18H13Cl2N5O

Molecular Weight

386.2 g/mol

IUPAC Name

8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide

InChI

InChI=1S/C18H13Cl2N5O/c1-21-18(26)17-23-15-9-22-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)25(15)24-17/h2-8H,9H2,1H3,(H,21,26)

InChI Key

PVNXUCAAXXYFKB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl

Origin of Product

United States

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